3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide
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Overview
Description
3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a benzamide moiety, and a pyrrolidinone ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A similar compound, n-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (as-1), has been found to have very good permeability in the parallel artificial membrane permeability assay test, excellent metabolic stability on human liver microsomes (hlms), no significant influence on cyp3a4/cyp2d6 activity, and moderate inhibition of cyp2c9 in a concentration of 10 μm, as well as no hepatotoxic properties in hepg2 cells (concentration of 10 μm) .
Result of Action
Similar compounds have been found to have various biological activities .
Action Environment
Similar compounds are typically stored in an inert atmosphere and at low temperatures to maintain stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide typically involves multiple steps. One common synthetic route starts with the reaction of 3-chlorobenzoyl chloride with 2-(2-aminoethoxy)ethanol to form an intermediate. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl acetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group in the benzamide moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzamide structure .
Scientific Research Applications
3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide
- 3-chloro-1-substituted aryl pyrrolidine-2,5-dione derivatives
- N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide
Uniqueness
3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-chloro-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c16-12-3-1-2-11(10-12)15(21)17-6-8-22-9-7-18-13(19)4-5-14(18)20/h1-3,10H,4-9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUPNMULJZQZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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